molecular formula C7H4ClF2NO B1459933 4-Chloro-6-(difluoromethyl)nicotinaldehyde CAS No. 1803703-06-1

4-Chloro-6-(difluoromethyl)nicotinaldehyde

Cat. No.: B1459933
CAS No.: 1803703-06-1
M. Wt: 191.56 g/mol
InChI Key: GYDQSEQKRNRAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(difluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4ClF2NO. It is a derivative of nicotinaldehyde, characterized by the presence of a chloro group at the 4-position and a difluoromethyl group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethyl)nicotinaldehyde typically involves the chlorination and difluoromethylation of nicotinaldehyde derivatives. One common method includes the following steps:

    Starting Material: Nicotinaldehyde is used as the starting material.

    Difluoromethylation: The difluoromethyl group is introduced at the 6-position using difluoromethylating reagents like difluoromethyl bromide (CF2HBr) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

4-Chloro-6-(difluoromethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and difluoromethyl groups contribute to the compound’s reactivity and specificity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methylnicotinaldehyde: Similar structure but with a methyl group instead of a difluoromethyl group.

    4-Chloro-6-(trifluoromethyl)nicotinaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.

    4-Chloro-6-(fluoromethyl)nicotinaldehyde: Features a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

4-Chloro-6-(difluoromethyl)nicotinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in designing molecules with specific reactivity and selectivity profiles .

Properties

IUPAC Name

4-chloro-6-(difluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDQSEQKRNRAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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